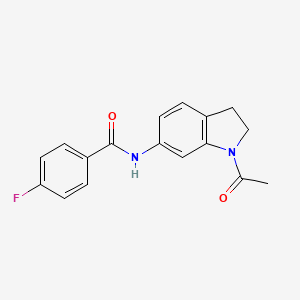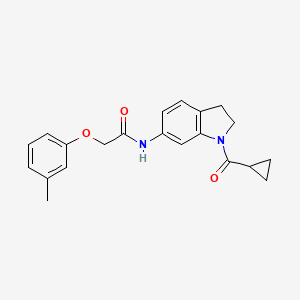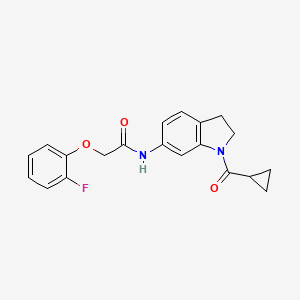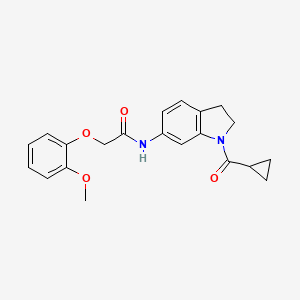
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide (also known as NFD-1) is a synthetic small molecule that has been studied as a potential therapeutic agent for a variety of diseases. NFD-1 is a member of the benzamide class of compounds and is structurally related to the benzamide-based drugs, such as the anti-cancer agent 5-fluorouracil (5-FU). NFD-1 has been studied for its potential to inhibit the activity of several enzymes, including the cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. NFD-1 has also been studied for its potential to modulate the activity of the transcription factor NF-κB, which is an important regulator of inflammation and immune responses.
作用機序
The exact mechanism of action of NFD-1 is not yet fully understood. However, it is thought to involve inhibition of the activity of CDKs and NF-κB. NFD-1 has been shown to bind to and inhibit the activity of CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to bind to and inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Biochemical and Physiological Effects
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses. In addition, NFD-1 has been shown to have anti-inflammatory and immunomodulatory effects in animal models of inflammation and autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using NFD-1 for laboratory experiments is its high potency. NFD-1 has been shown to be highly effective at inhibiting the activity of CDKs and NF-κB, which makes it a useful tool for studying the role of these enzymes in cell cycle progression and inflammation. However, one of the limitations of using NFD-1 is its short half-life. NFD-1 is rapidly metabolized in the body and has a short half-life of approximately 15 minutes. This can make it difficult to use NFD-1 in long-term experiments.
将来の方向性
There are a number of potential future directions for NFD-1 research. These include further studies to investigate the mechanism of action of NFD-1, as well as studies to evaluate its potential as a therapeutic agent for a variety of diseases. Additionally, further studies could be conducted to evaluate the potential of NFD-1 to modulate the activity of other enzymes and transcription factors. Finally, NFD-1 could be studied for its potential to be used in combination with other drugs or therapeutics to enhance the efficacy of treatment.
合成法
NFD-1 is synthesized by reacting ethyl acetoacetate with 4-fluorobenzonitrile in the presence of potassium carbonate in aqueous ethanol. The reaction yields NFD-1 as a white crystalline solid. The product can be purified by recrystallization from methanol and further characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学的研究の応用
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGNAPPGXJROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














